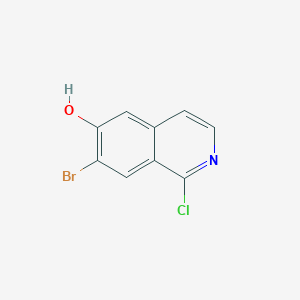

7-Bromo-1-chloroisoquinolin-6-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrClNO |

|---|---|

Molecular Weight |

258.50 g/mol |

IUPAC Name |

7-bromo-1-chloroisoquinolin-6-ol |

InChI |

InChI=1S/C9H5BrClNO/c10-7-4-6-5(3-8(7)13)1-2-12-9(6)11/h1-4,13H |

InChI Key |

MPQHFTMKCPUBBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C2=CC(=C(C=C21)O)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 1 Chloroisoquinolin 6 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps called "disconnections". amazonaws.comyoutube.com The primary goal is to simplify the molecular complexity of the target. princeton.edu For 7-Bromo-1-chloroisoquinolin-6-ol, the key disconnections involve the bonds that form the isoquinoline (B145761) ring system and the carbon-halogen and carbon-oxygen bonds of the substituents.

A logical retrosynthetic approach would prioritize the formation of the isoquinoline core, followed by the introduction of the substituents. The disconnections can be visualized as follows:

C-N and C-C bond disconnections of the isoquinoline ring: This leads back to a substituted phenethylamine (B48288) derivative and a one-carbon unit (e.g., from formaldehyde (B43269) or its equivalent), which is characteristic of the Pictet-Spengler reaction. nih.govwikipedia.orgarkat-usa.orgaalto.fi Alternatively, disconnection of the N1-C8a and C4a-C5 bonds suggests a β-arylethylamide precursor for a Bischler-Napieralski or a related cyclization reaction. organic-chemistry.orgwikipedia.orgnrochemistry.comacs.orgacs.org A Pomeranz-Fritsch approach would disconnect to a substituted benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. chemistry-reaction.comwikipedia.orgorganicreactions.orgthermofisher.cnresearchgate.net

C-Br, C-Cl, and C-OH disconnections: These disconnections suggest the introduction of the bromo, chloro, and hydroxyl groups onto a pre-formed isoquinoline or an earlier intermediate. The order of these introductions is crucial to manage regioselectivity and functional group compatibility.

Strategic considerations in the retrosynthesis of this compound would involve:

Timing of Halogenation and Hydroxylation: Deciding whether to introduce the bromine, chlorine, and hydroxyl groups before or after the isoquinoline ring formation. Introducing them before cyclization can influence the cyclization reaction's feasibility and regioselectivity. Post-cyclization functionalization requires methods that are selective for the desired positions (C-1, C-6, and C-7).

Protecting Group Strategy: The hydroxyl group, being reactive, might require protection during certain synthetic steps, particularly during chlorination at C-1, which often employs harsh reagents.

Regiocontrol: Ensuring the correct placement of the bromo, chloro, and hydroxyl groups at positions C-7, C-1, and C-6, respectively, is a primary challenge. The inherent directing effects of the substituents on the aromatic ring must be carefully considered.

A plausible retrosynthetic pathway is outlined below:

This analysis highlights the key bond formations and functional group interconversions necessary to arrive at the target molecule, guiding the selection of appropriate synthetic reactions.

Classical and Modern Approaches to the Isoquinoline Core with Halogenation and Hydroxylation

The construction of the substituted isoquinoline core of this compound can be achieved through several established and modified cyclization reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Variations of Established Cyclization Reactions (e.g., Bischler-Napieralski, Pomeranz-Fritsch, Pictet-Spengler)

These classical reactions remain the cornerstone of isoquinoline synthesis. nih.gov

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. organic-chemistry.orgwikipedia.orgnrochemistry.com For the synthesis of this compound, this would require a suitably substituted phenylethylamine as a precursor. The reaction is typically most effective for arenes with electron-donating groups. nrochemistry.com Modern variations often utilize microwave assistance to accelerate the reaction. nih.gov

Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal to yield an isoquinoline. chemistry-reaction.comwikipedia.orgorganicreactions.orgthermofisher.cnresearchgate.net It allows for the synthesis of isoquinolines with substitution patterns that may be difficult to obtain through other methods. organicreactions.orgresearchgate.net The reaction proceeds in two stages: formation of the benzalaminoacetal followed by ring closure. organicreactions.orgresearchgate.net

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. nih.govwikipedia.orgarkat-usa.orgaalto.fi Subsequent oxidation would be required to generate the aromatic isoquinoline core. This reaction is a special case of the Mannich reaction and is often catalyzed by acid. wikipedia.org

| Reaction | Precursor | Intermediate | Product | Key Features |

| Bischler-Napieralski | β-arylethylamide | 3,4-dihydroisoquinoline | Isoquinoline (after oxidation) | Requires electron-rich arenes; proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.orgnrochemistry.com |

| Pomeranz-Fritsch | Benzalaminoacetal | Schiff base | Isoquinoline | Acid-catalyzed cyclization; useful for various substitution patterns. chemistry-reaction.comwikipedia.org |

| Pictet-Spengler | β-arylethylamine and aldehyde/ketone | Tetrahydroisoquinoline | Isoquinoline (after oxidation) | A special case of the Mannich reaction; can be performed under mild conditions. wikipedia.org |

Introduction of Halogen Substituents (Bromine at C-7, Chlorine at C-1)

The introduction of halogen atoms at specific positions on the isoquinoline ring is a critical step in the synthesis of the target molecule.

Electrophilic Bromination Strategies

The introduction of a bromine atom at the C-7 position can be achieved through electrophilic bromination of a suitable isoquinoline precursor. The regioselectivity of this reaction is highly dependent on the existing substituents on the benzene (B151609) ring portion of the isoquinoline. In the case of isoquinoline itself, electrophilic substitution, such as nitration, occurs at the C-5 and C-8 positions. researchgate.net Therefore, to achieve bromination at C-7, the directing effects of other substituents must be exploited. For instance, a hydroxyl or methoxy (B1213986) group at C-6 would direct electrophilic substitution to the C-5 and C-7 positions. Subsequent separation of isomers might be necessary.

Alternatively, bromination can be carried out on a tetrahydroisoquinoline intermediate, followed by aromatization. nih.gov N-Bromosuccinimide (NBS) is a common reagent for such brominations. nih.gov

Nucleophilic Chlorination at C-1

The C-1 position of isoquinoline is susceptible to nucleophilic attack. quimicaorganica.orgquimicaorganica.orgquora.com This allows for the introduction of a chlorine atom at this position via a nucleophilic substitution reaction. A common strategy involves the conversion of an isoquinolin-1(2H)-one (isocarbostyril) to the 1-chloro derivative. This transformation is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). chemicalbook.com This method is advantageous as it provides a direct and efficient route to C1-substituted isoquinolines. nih.gov

Another approach involves the reaction of isoquinoline N-oxide with a chlorinating agent. researchgate.net

Strategies for Installing the Hydroxyl Group at C-6

The hydroxyl group at the C-6 position can be introduced in several ways:

Starting from a Precursor with a Hydroxyl or Methoxy Group: A common strategy is to start with a commercially available phenethylamine or benzaldehyde derivative that already contains a hydroxyl or a protected hydroxyl (e.g., methoxy) group at the appropriate position. If a methoxy group is used, a demethylation step will be required later in the synthesis to reveal the free hydroxyl group.

Nucleophilic Aromatic Substitution: In some cases, a leaving group at the C-6 position of the isoquinoline ring could be displaced by a hydroxide (B78521) or alkoxide nucleophile. However, this approach is generally less common for this specific transformation.

Oxidation of an Intermediate: It is conceivable, though less direct, that an appropriately substituted intermediate could be oxidized to introduce the hydroxyl group.

A practical approach would involve carrying a methoxy-substituted precursor through the cyclization and halogenation steps, followed by a final demethylation to yield the desired this compound.

Advanced Synthetic Techniques

Modern synthetic organic chemistry offers a powerful toolkit for the construction of complex heterocyclic systems like this compound. These methods provide high efficiency, regioselectivity, and functional group tolerance.

Transition Metal-Catalyzed Cross-Coupling Reactions for Isoquinoline Functionalization

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of this compound, these reactions would be pivotal in introducing the bromo and chloro substituents at specific positions of a pre-functionalized isoquinoline core.

A plausible strategy would involve the use of a suitably substituted isoquinoline precursor, which could then undergo palladium-catalyzed reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. For instance, a dihydroxyisoquinoline could be converted to a ditriflate, which can then serve as a substrate for sequential or selective cross-coupling reactions to introduce the halogen atoms. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

| Reaction Type | Catalyst/Ligand | Reactants | Solvent | Temperature (°C) | Potential Application |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl halide/triflate, Arylboronic acid | Toluene, Dioxane, DMF | 80-120 | Introduction of aryl or other carbon-based groups. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos, RuPhos | Aryl halide/triflate, Amine | Toluene, Dioxane | 80-110 | Introduction of amino functionalities. cmu.edunih.govmit.edu |

| Copper-Catalyzed Hydroxylation | CuI / 8-Hydroxyquinoline-N-oxide | Aryl halide | DMSO/H₂O | 110-130 | Direct introduction of a hydroxyl group. nih.govresearchgate.netresearchgate.netrsc.org |

This table presents typical conditions for the respective reactions based on general literature and may need to be optimized for the specific synthesis of this compound.

C-H Activation and Functionalization Methods

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds. thieme-connect.deacs.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. For the synthesis of this compound, regioselective C-H halogenation could be a key step.

Directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond, offers excellent control over regioselectivity. researchgate.net For instance, a directing group at the N-1 or C-6 position of the isoquinoline ring could facilitate the introduction of the bromo or chloro substituents at the desired C-7 and C-1 positions, respectively. Rhodium and palladium catalysts are commonly employed for such transformations. mdpi.com

| Catalyst System | Directing Group | Reagent | Solvent | Temperature (°C) | Potential Application |

| [RhCp*Cl₂]₂ | Amide, Carboxylic Acid | N-Halosuccinimide | Dichloroethane | 80-120 | Regioselective halogenation of the isoquinoline core. |

| Pd(OAc)₂ | Pyridine (B92270), Oxime | Aryl Halide | Toluene, Acetic Acid | 100-140 | Direct arylation of the isoquinoline core. |

This table illustrates general conditions for C-H activation reactions and would require specific adaptation for the target molecule.

Photochemical and Electrochemical Synthesis Pathways for Isoquinolines

Photochemical and electrochemical methods offer alternative green and efficient pathways for the synthesis and functionalization of isoquinolines. Photochemical reactions, often involving radical intermediates, can enable unique transformations that are not accessible through traditional thermal methods. acs.orgconnectedpapers.comacs.org For example, a photochemically induced radical cyclization could be envisioned to construct the isoquinoline core itself from appropriately designed acyclic precursors.

Electrochemical synthesis provides another avenue for C-H functionalization and cross-coupling reactions under mild conditions, often avoiding the use of stoichiometric chemical oxidants or reductants.

| Method | Key Principle | Potential Application |

| Photochemical Cyclization | Electrocyclic reaction of a stilbene-like precursor. | Construction of the isoquinoline skeleton. acs.orgconnectedpapers.comacs.org |

| Electrochemical C-H Amination | Anodic oxidation to generate a reactive intermediate for C-N bond formation. | Introduction of an amino group, which can be a precursor to the hydroxyl group. |

This table provides a conceptual overview of how these methods could be applied.

Microwave-Assisted Organic Synthesis and Green Chemistry Principles in Isoquinoline Preparation

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction times, improve yields, and enhance the purity of products in the synthesis of various heterocyclic compounds, including isoquinolines. organic-chemistry.orgnih.govnih.govfrontiersin.org The rapid and uniform heating provided by microwave irradiation can overcome activation energy barriers more efficiently than conventional heating methods.

In the context of synthesizing this compound, microwave irradiation could be applied to various steps, such as the initial construction of the isoquinoline ring or the subsequent functionalization reactions like cross-coupling and halogenation. This approach aligns with the principles of green chemistry by reducing reaction times and potentially allowing for the use of less hazardous solvents.

| Reaction Type | Conventional Heating Time | Microwave Heating Time | Yield Improvement |

| Bischler-Napieralski Cyclization | Several hours to days | 5-30 minutes | Often significant |

| Suzuki-Miyaura Coupling | 6-24 hours | 10-60 minutes | Moderate to significant |

This table provides a general comparison of conventional and microwave-assisted synthesis for reactions relevant to isoquinoline synthesis. organic-chemistry.orgnih.govnih.govfrontiersin.org

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound would heavily rely on the careful optimization of each reaction step. Key parameters to consider include:

Catalyst and Ligand Selection: The choice of the metal and its coordinating ligand is critical for catalytic activity and selectivity in cross-coupling and C-H activation reactions.

Solvent and Base: The polarity of the solvent and the strength of the base can significantly influence reaction rates and the stability of intermediates.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion while minimizing the formation of side products.

Stoichiometry of Reagents: The molar ratios of the reactants, catalyst, and any additives must be optimized to maximize yield.

A systematic approach, such as Design of Experiments (DoE), could be employed to efficiently explore the reaction parameter space and identify the optimal conditions for each synthetic step.

Purification and Isolation Protocols

The purification of the final product, this compound, as well as the intermediates in its synthesis, would be crucial for obtaining a compound of high purity. Standard purification techniques in organic synthesis would be applicable.

Crystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical, and a solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. For isoquinoline derivatives, solvents like ethanol, ethyl acetate (B1210297), or mixtures with hexanes are often used. google.comresearchgate.net

Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption on a stationary phase (e.g., silica (B1680970) gel or alumina). A suitable eluent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), would be developed to achieve good separation.

Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can be a useful technique to isolate the desired compound.

Acid-Base Extraction: Given the basic nature of the isoquinoline nitrogen and the acidic nature of the phenolic hydroxyl group, acid-base extraction could be a useful technique to separate the product from non-acidic or non-basic impurities.

The purity of the isolated compound would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Mechanistic Investigations of 7 Bromo 1 Chloroisoquinolin 6 Ol

Reactivity of the Isoquinoline (B145761) Core

The reactivity of the 7-Bromo-1-chloroisoquinolin-6-ol core is dictated by the electronic properties of the isoquinoline ring system and the influence of its substituents. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C-1 position. The hydroxyl group at C-6 is an electron-donating group, which activates the benzene (B151609) ring portion of the isoquinoline for electrophilic substitution. The bromine at C-7 and chlorine at C-1 are electron-withdrawing and also act as leaving groups in various reactions.

Electrophilic Aromatic Substitution Selectivity

The isoquinoline nucleus is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating hydroxyl group at the C-6 position is expected to direct electrophilic attack to the benzene ring of the isoquinoline system. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of such reactions. The hydroxyl group at C-6 is an ortho-, para-directing group, while the bromine at C-7 is also an ortho-, para-director, albeit a deactivating one.

Nucleophilic Aromatic Substitution at Halogenated Positions

The chlorine atom at the C-1 position of the isoquinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.net This enhanced reactivity is due to the electron-withdrawing nature of the adjacent nitrogen atom, which stabilizes the Meisenheimer-like intermediate formed during the reaction. In contrast, the bromine atom at the C-7 position, being on the benzene ring, is less activated towards nucleophilic attack unless there are strong electron-withdrawing groups ortho or para to it.

The general mechanism for SNAr at the C-1 position involves the attack of a nucleophile to form a tetrahedral intermediate, followed by the departure of the chloride ion to restore the aromaticity of the ring. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the C-1 chlorine.

Transformations Involving the Halogen Substituents

The bromine and chlorine atoms on the this compound scaffold are valuable handles for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions and other transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orgwikipedia.org The differential reactivity of the C-Cl and C-Br bonds in this compound can potentially allow for selective functionalization. Generally, the reactivity of aryl halides in these reactions follows the order C-I > C-Br > C-Cl. This suggests that the C-7 bromine atom would react preferentially over the C-1 chlorine atom.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. wikipedia.org It is anticipated that the C-7 bromine would undergo Suzuki-Miyaura coupling selectively, allowing for the introduction of a new aryl or vinyl group at this position while leaving the C-1 chlorine intact for subsequent transformations.

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bond should lead to selective coupling at the C-7 position.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst. wikipedia.org The selective amination at the C-7 position is expected due to the higher reactivity of the C-Br bond compared to the C-Cl bond.

Below is an illustrative table of expected outcomes for selective palladium-catalyzed cross-coupling reactions on this compound.

| Reaction Type | Coupling Partner | Expected Major Product | Catalyst System (Example) |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 1-Chloro-7-phenylisoquinolin-6-ol | Pd(PPh3)4, Na2CO3 |

| Sonogashira | Phenylacetylene | 1-Chloro-7-(phenylethynyl)isoquinolin-6-ol | PdCl2(PPh3)2, CuI, Et3N |

| Buchwald-Hartwig | Morpholine | 1-Chloro-7-(morpholino)isoquinolin-6-ol | Pd2(dba)3, Xantphos, Cs2CO3 |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, typically an organolithium or organomagnesium compound. wikipedia.org This transformation is generally faster for heavier halogens, following the trend I > Br > Cl. Consequently, in this compound, the bromine at C-7 is expected to undergo halogen-metal exchange preferentially when treated with reagents like n-butyllithium at low temperatures. tcnj.edu

The resulting aryllithium species at the C-7 position can then be quenched with various electrophiles to introduce a wide range of functional groups. It is crucial to perform these reactions at low temperatures to avoid side reactions, such as the attack of the organolithium reagent on the electrophilic C-1 position of the isoquinoline ring. tcnj.edu

An illustrative table of potential products from selective halogen-metal exchange followed by electrophilic quench is provided below.

| Electrophile | Functional Group Introduced | Expected Product |

|---|---|---|

| DMF (N,N-Dimethylformamide) | -CHO (Formyl) | 1-Chloro-6-hydroxyisoquinoline-7-carbaldehyde |

| CO2 (Carbon dioxide) | -COOH (Carboxyl) | 1-Chloro-6-hydroxyisoquinoline-7-carboxylic acid |

| CH3I (Methyl iodide) | -CH3 (Methyl) | 1-Chloro-7-methylisoquinolin-6-ol |

Reductive Dehalogenation Processes

Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin hydrides or phosphites. The selectivity of dehalogenation often follows the reactivity trend of the carbon-halogen bonds, with C-Br bonds being more readily cleaved than C-Cl bonds. Therefore, it is plausible that this compound could be selectively de-brominated at the C-7 position under controlled reduction conditions, yielding 1-chloroisoquinolin-6-ol. More forcing conditions would likely lead to the removal of both halogen atoms.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for chemical modification, enabling the introduction of a variety of functional groups that can modulate the molecule's properties and downstream reactivity.

O-Alkylation and O-Acylation Reactions

The conversion of the phenolic hydroxyl to an ether or an ester linkage is a common and important transformation. O-alkylation is typically achieved by reacting this compound with an alkyl halide in the presence of a base. For instance, the synthesis of the corresponding methoxy (B1213986) derivative, 7-Bromo-1-chloro-6-methoxyisoquinoline, involves the use of a methylating agent. nih.gov The choice of base and solvent is critical to ensure efficient conversion and to minimize potential side reactions, such as C-alkylation.

Similarly, O-acylation can be accomplished by treating the phenol (B47542) with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base or an acid catalyst. These reactions introduce an ester functionality, which can serve as a protective group or as a precursor for further synthetic manipulations.

Table 1: Representative O-Alkylation and O-Acylation Reactions of Halogenated Isoquinolinols

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Methylating agent | 7-Bromo-1-chloro-6-methoxyisoquinoline | O-Alkylation |

| 6-bromo-1-hydroxyisoquinoline | POCl₃ | 6-Bromo-1-chloroisoquinoline | Chlorination |

This table is illustrative and based on analogous reactions in the literature. Specific yields and conditions for this compound would require dedicated experimental investigation.

Oxidation Chemistry of the Hydroxyl Moiety

The phenolic hydroxyl group of this compound is susceptible to oxidation, which can lead to the formation of a quinone derivative. The specific outcome of the oxidation is dependent on the oxidizing agent and the reaction conditions. The presence of both a bromine and a chlorine atom on the isoquinoline ring can influence the regioselectivity and the ease of oxidation. While specific studies on the oxidation of this particular compound are not prevalent in the reviewed literature, the general principles of phenol oxidation suggest that a corresponding quinone could be a potential product.

Mechanistic Studies of Key Reactions

A thorough understanding of the reaction mechanisms is fundamental to optimizing reaction conditions and predicting the outcomes of transformations involving this compound.

Kinetic and Thermodynamic Parameters of Transformations

Quantitative data on the kinetic and thermodynamic parameters for the reactions of this compound are scarce in the public domain. Such data, including reaction rates, activation energies, and equilibrium constants, are essential for a comprehensive understanding of the reactivity of this compound and for the rational design of synthetic processes. The halogen substituents and their positions on the isoquinoline ring are expected to exert significant electronic and steric effects, thereby influencing the kinetic and thermodynamic profiles of its reactions. For instance, the electron-withdrawing nature of the halogen atoms would be expected to influence the pKa of the phenolic hydroxyl group, which in turn would affect the rate of O-alkylation and O-acylation reactions.

Spectroscopic and Structural Characterization of 7 Bromo 1 Chloroisoquinolin 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 7-Bromo-1-chloroisoquinolin-6-ol would be expected to show distinct signals for each of the aromatic protons and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by the electron-donating and electron-withdrawing effects of the substituents (bromo, chloro, and hydroxyl groups) and the nitrogen atom in the isoquinoline (B145761) ring.

For a related compound, 7-bromo-1-chloro-6-methoxyisoquinoline , the proton signals can provide a comparative framework. In this analog, the protons on the isoquinoline ring would exhibit characteristic chemical shifts and coupling patterns. The hydroxyl proton of this compound would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The aromatic protons would likely appear in the downfield region (typically δ 7.0-9.0 ppm), with their exact positions and multiplicities determined by their coupling with neighboring protons.

Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative and not based on experimental data for the specified compound)

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 8.0-8.2 | d | ~5-6 |

| H-4 | 7.4-7.6 | d | ~5-6 |

| H-5 | 7.8-8.0 | s | - |

| H-8 | 8.1-8.3 | s | - |

¹³C NMR Spectral Analysis for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are affected by the electronegativity of the attached substituents.

The carbons bonded to the electronegative chlorine, bromine, and oxygen atoms (C-1, C-7, and C-6) would be expected to have characteristic chemical shifts. The quaternary carbons and the carbons of the pyridine (B92270) and benzene (B151609) rings would also have predictable, albeit unconfirmed, chemical shift ranges. For comparison, the molecular formula of 7-Bromo-1-chloroisoquinoline is C₉H₅BrClN.

Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative and not based on experimental data for the specified compound)

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

|---|---|

| C-1 | 150-155 |

| C-3 | 120-125 |

| C-4 | 115-120 |

| C-4a | 135-140 |

| C-5 | 125-130 |

| C-6 | 150-155 |

| C-7 | 110-115 |

| C-8 | 130-135 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignments

COSY (Correlation Spectroscopy) would reveal the correlations between coupled protons, helping to identify adjacent protons in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, C=N, C=C, and C-X (C-Cl, C-Br) bonds.

Expected IR Absorption Bands for this compound (Note: This table is based on general functional group frequencies and not specific experimental data)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydroxyl) | 3200-3600 | Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=N stretch (isoquinoline) | 1620-1680 | Medium to Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-O stretch (hydroxyl) | 1000-1260 | Strong |

| C-Cl stretch | 600-800 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The molecular weight of 7-Bromo-1-chloroisoquinoline is 242.50 g/mol . mdpi.com

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks (M⁺, M+2⁺, M+4⁺) with specific intensity ratios, confirming the presence of one bromine and one chlorine atom. The fragmentation pattern would involve the loss of small molecules or radicals, such as CO, HCl, Br, or HCN, providing further structural clues.

Expected Isotopic Pattern for the Molecular Ion of this compound (Note: This table is illustrative of the expected pattern due to halogen isotopes)

| Ion | Relative Abundance |

|---|---|

| [M]⁺ | Base Peak (relative abundance depends on specific isotopes) |

| [M+2]⁺ | High (due to ⁸¹Br and ³⁷Cl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to π→π* and n→π* transitions within the aromatic isoquinoline system. The spectrum would be expected to show multiple absorption bands, and the positions and intensities of these bands (λmax) are characteristic of the chromophore. The substitution pattern on the isoquinoline ring would influence the exact wavelengths of maximum absorbance.

X-ray Crystallography for Solid-State Molecular Architecture

Comprehensive searches for crystallographic data on this compound did not yield specific experimental results from single-crystal X-ray diffraction studies. While data for analogous compounds, such as other halogenated isoquinolines, exist, they are not directly applicable for a precise structural elucidation of the title compound. The unique substitution pattern of this compound, with bromine, chlorine, and hydroxyl groups, will significantly influence its crystal lattice and intermolecular interactions in ways that cannot be accurately extrapolated from related structures.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

Specific bond lengths, bond angles, and torsional angles for this compound are not available in the public domain or crystallographic databases. The determination of these parameters would require experimental analysis via single-crystal X-ray crystallography.

In a hypothetical analysis, one would expect the isoquinoline core to exhibit bond lengths and angles characteristic of a bicyclic aromatic system containing nitrogen. The C-Br and C-Cl bond lengths would be influenced by their positions on the aromatic ring and any involvement in halogen bonding. The C-O bond of the hydroxyl group would also have a characteristic length, and the planarity of the isoquinoline ring system would be a key feature, with torsional angles close to 0° or 180° along the ring bonds.

Interactive Data Table: Hypothetical Bond Parameters

A representative table is shown below for illustrative purposes. Actual experimental data is required for accurate values.

| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) | Torsional Angle | Expected Angle (°) |

| C1-Cl | ~1.74 | Cl-C1-N | ~115-120 | C2-C1-N-C8a | ~0 |

| C7-Br | ~1.90 | Br-C7-C6 | ~118-122 | C5-C6-C7-Br | ~180 |

| C6-O1 | ~1.36 | C5-C6-O1 | ~117-121 | O1-C6-C7-C8 | ~180 |

| N-C1 | ~1.32 | C1-N-C8a | ~117-120 | ||

| C4a-C8a | ~1.42 | C4-C4a-C8a | ~118-122 |

Analysis of Crystal Packing, Supramolecular Assemblies, and Intermolecular Interactions

Without experimental crystal structure data, a definitive analysis of the crystal packing and supramolecular architecture of this compound is not possible. However, based on the functional groups present, several key intermolecular interactions can be predicted to play a crucial role in its solid-state assembly.

Hydrogen Bonding: The hydroxyl group (-OH) is a potent hydrogen bond donor, and the nitrogen atom in the isoquinoline ring is a potential hydrogen bond acceptor. This would likely lead to the formation of strong O-H···N hydrogen bonds, which could organize the molecules into chains, dimers, or more complex networks.

Halogen Bonding: Both the bromine and chlorine atoms can act as halogen bond donors. mappingignorance.orgwikipedia.org A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site. wikipedia.org In this molecule, the nitrogen atom or the oxygen of the hydroxyl group could act as halogen bond acceptors, leading to Br···N, Cl···N, Br···O, or Cl···O interactions. These interactions are directional and can significantly influence the crystal packing. wikipedia.org

The interplay of these various non-covalent forces would dictate the final three-dimensional arrangement of the molecules in the crystal.

Advanced Spectroscopic Techniques

Raman Spectroscopy: A theoretical Raman spectrum would be expected to show characteristic vibrational modes. These would include stretching vibrations for C-C, C=C, C-N, and C=N bonds within the isoquinoline ring, as well as C-Cl, C-Br, and C-O stretching modes. Bending and out-of-plane deformation modes would also be present at lower frequencies. This technique would be complementary to infrared spectroscopy in providing a complete vibrational profile of the molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is generally applicable to species with unpaired electrons, such as radicals or certain transition metal ions. As this compound is a closed-shell molecule with no unpaired electrons in its ground state, it would be EPR-silent. Therefore, EPR spectroscopy would not be a relevant technique for the characterization of this compound under normal conditions.

Computational Chemistry and Theoretical Investigations of 7 Bromo 1 Chloroisoquinolin 6 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and analyzing electronic properties. For a molecule like 7-bromo-1-chloroisoquinolin-6-ol, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a computational investigation. tandfonline.comresearchgate.net

Geometry optimization aims to find the lowest energy arrangement of atoms in the molecule, its most stable conformation. This process provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules like isoquinoline (B145761) have shown that DFT calculations can predict these parameters with high accuracy when compared to experimental data. researchgate.netscirp.org

Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties.

Ab Initio Methods for High-Level Electronic Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide more accurate predictions for certain electronic properties.

For this compound, ab initio calculations could be employed to refine the electronic properties calculated by DFT. For example, a study on 7-bromo-5-chloro-8-hydroxyquinoline utilized both DFT and ab initio HF methods to optimize the geometry and calculate vibrational frequencies, showing good agreement with experimental data. sigmaaldrich.com These high-level calculations are particularly useful for obtaining precise values for ionization potentials, electron affinities, and electronic transition energies.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global/Local Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. tandfonline.com

For this compound, the HOMO would likely be localized on the electron-rich isoquinoline ring system, particularly the phenol (B47542) group, while the LUMO would be distributed over the aromatic system. A DFT study on isoquinoline found its HOMO-LUMO gap to be approximately 3.78 eV, indicating its stability. tandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe conformational changes, molecular vibrations, and interactions with other molecules, such as solvents.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT and ab initio calculations can be used to compute various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure and assign spectral features.

For this compound, the following spectroscopic properties could be predicted:

Vibrational Spectra (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in IR and Raman spectra. Studies on isoquinoline and its derivatives have shown excellent agreement between calculated and experimental vibrational spectra. nih.govresearchgate.net

NMR Spectra: Chemical shifts (¹H and ¹³C NMR) can be calculated and compared to experimental data to aid in the structural elucidation of the molecule. nih.govnih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

A comparative study on quinoline (B57606) demonstrated the accuracy of DFT in predicting its IR spectrum and other parameters. scirp.org

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed understanding of how a reaction proceeds and what factors influence its rate and outcome.

For this compound, computational methods could be used to study various reactions, such as its synthesis or its metabolic degradation. For example, computational studies on the synthesis of isoquinoline derivatives have been used to explore different reaction pathways and identify the most plausible mechanisms. researchgate.netresearchgate.net This often involves locating the transition state structures for each step of the proposed mechanism and calculating the corresponding energy barriers. The reaction path with the lowest energy barriers is typically considered the most favorable.

While specific mechanistic studies for the synthesis or reactions of this compound are not prominent in the literature, the established computational methodologies for reaction mechanism elucidation could be readily applied to this compound. organic-chemistry.org

Solvation Models and Environmental Effects on Molecular Properties

The study of solvent effects on the molecular properties of this compound is crucial for understanding its behavior in various chemical and biological environments. Computational chemistry provides powerful tools to investigate these effects through the use of solvation models. These models simulate the influence of a solvent on the solute's electronic structure, geometry, and other properties without the need to explicitly model every solvent molecule.

Theoretical investigations into the impact of solvents on the molecular properties of isoquinoline and quinoline derivatives often employ Density Functional Theory (DFT) in conjunction with solvation models. figshare.comkashanu.ac.irnih.govresearchgate.netscirp.org A commonly used approach is the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. kashanu.ac.irresearchgate.net This method allows for the calculation of various molecular descriptors in different solvent environments, providing insights into how polarity and specific solvent interactions can alter the compound's characteristics.

Detailed research findings from computational studies on analogous heterocyclic compounds reveal significant solvent-dependent variations in their electronic and structural properties. These studies typically utilize methods like DFT with basis sets such as 6-311++G(d,p) to accurately model the systems. figshare.comresearchgate.net The insights gained from these studies on related molecules can be extrapolated to predict the behavior of this compound in different media.

For instance, investigations into similar molecules have shown that the dipole moment, a measure of molecular polarity, tends to increase with the dielectric constant of the solvent. This is attributed to the stabilization of charge separation in the solute by the polar solvent. It is anticipated that this compound would exhibit a similar trend.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also sensitive to the solvent environment. The HOMO-LUMO energy gap, which is an indicator of chemical reactivity and kinetic stability, often decreases as the solvent polarity increases. This suggests that the reactivity of this compound could be modulated by the choice of solvent.

Thermodynamic parameters such as solvation energy, enthalpy, and Gibbs free energy of solvation provide a quantitative measure of the interaction between the solute and the solvent. These values can be calculated using computational models and are essential for understanding the solubility and distribution of the compound between different phases.

Below are illustrative data tables showcasing the kind of results that would be expected from a computational study on this compound in various solvents. These tables are based on trends observed in published research on similar halogenated and hydroxylated heterocyclic systems.

Table 1: Calculated Molecular Properties of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 2.85 | -6.21 | -1.98 | 4.23 |

| Toluene | 2.38 | 3.12 | -6.25 | -2.05 | 4.20 |

| Dichloromethane | 8.93 | 3.58 | -6.30 | -2.15 | 4.15 |

| Ethanol | 24.55 | 4.05 | -6.38 | -2.28 | 4.10 |

| Water | 78.39 | 4.42 | -6.45 | -2.40 | 4.05 |

Table 2: Calculated Thermodynamic Properties of Solvation for this compound

| Solvent | Solvation Energy (kcal/mol) | Enthalpy of Solvation (kcal/mol) | Gibbs Free Energy of Solvation (kcal/mol) |

| Toluene | -8.5 | -8.2 | -6.9 |

| Dichloromethane | -12.3 | -11.9 | -10.1 |

| Ethanol | -15.8 | -15.4 | -13.5 |

| Water | -18.2 | -17.7 | -15.8 |

These tables demonstrate the significant influence that the solvent environment is predicted to have on the fundamental electronic and thermodynamic properties of this compound. Such computational investigations are invaluable for predicting the compound's behavior in solution, guiding experimental design, and understanding its potential applications in various chemical contexts.

Advanced Research Applications of 7 Bromo 1 Chloroisoquinolin 6 Ol As a Chemical Building Block

Precursor in the Synthesis of Diverse Isoquinoline-Based Organic Molecules

The primary value of 7-Bromo-1-chloroisoquinolin-6-ol in synthetic chemistry lies in its capacity to serve as a starting point for a multitude of more complex isoquinoline (B145761) derivatives. The three functional groups exhibit distinct reactivities, enabling chemists to perform sequential modifications in a controlled manner.

The chlorine atom at the C1 position is particularly susceptible to nucleophilic aromatic substitution. This is due to its position alpha to the electron-withdrawing nitrogen atom in the pyridine (B92270) ring, which activates the site for attack. This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to generate novel C1-substituted isoquinolines.

The bromine atom at the C7 position on the benzene (B151609) ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions. It can readily participate in well-established transformations such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of diverse aryl, alkyl, alkynyl, and amino groups at this position.

The hydroxyl group at C6 is a versatile functional group that can undergo O-alkylation, O-acylation, or be converted into a triflate, another excellent leaving group for cross-coupling reactions. Furthermore, the hydroxyl group can act as a directing group in certain electrophilic substitution reactions, influencing the regioselectivity of further functionalization on the benzene portion of the scaffold.

The orthogonal nature of these reactive sites permits a programmed, step-wise synthesis. For instance, a researcher could first perform a Suzuki coupling at the C7-bromo position, followed by a nucleophilic substitution at the C1-chloro site, and conclude with an etherification of the C6-hydroxyl group. This strategic approach provides access to a vast chemical space of polysubstituted isoquinolines from a single, readily available precursor. harvard.eduorganic-chemistry.org

Table 1: Potential Synthetic Transformations of this compound

| Position | Functional Group | Potential Reactions | Reagents/Conditions | Resulting Structure |

| C1 | Chloro | Nucleophilic Aromatic Substitution | R-NH₂, R-OH, R-SH | C1-amino, C1-alkoxy, C1-thio |

| C6 | Hydroxyl | Etherification / Esterification | Alkyl halide/base, Acyl chloride | C6-alkoxy, C6-acyloxy |

| C7 | Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst | C7-aryl |

| C7 | Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C7-alkynyl |

| C7 | Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C7-amino |

Scaffold for the Design and Development of Novel Organic Reagents

A scaffold in chemistry refers to a core molecular structure upon which a variety of substituents can be systematically placed to create a library of related compounds. This compound is an exemplary scaffold for developing novel organic reagents with tailored properties. Its rigid bicyclic framework ensures that substituents are held in well-defined spatial orientations, which is critical for applications in catalysis, molecular recognition, and medicinal chemistry. nih.govresearchgate.net

By selectively functionalizing the C1, C6, and C7 positions, researchers can fine-tune the steric and electronic properties of the resulting molecule. For example, the introduction of chiral amines at the C1 position could lead to the development of new classes of organocatalysts or chiral ligands for asymmetric metal catalysis. Attaching fluorescent moieties through coupling reactions at the C7 position could yield novel chemosensors or biological probes, where binding events at another position on the scaffold could modulate the fluorescent output. The utility of related halogenated isoquinolines as building blocks for potent biological agents, such as Smoothened (SMO) antagonists, highlights the potential of this scaffold in drug discovery.

Components in the Fabrication of Functional Materials

The application of heterocyclic compounds is expanding beyond biology and into materials science. The inherent electronic properties of the isoquinoline ring system, characterized by its extended π-conjugation, make it an attractive component for organic electronic materials. Halogenated isoquinoline derivatives, for example, have been explored for their potential use in organic light-emitting diodes (OLEDs) and organic semiconductors.

This compound can be envisioned as a monomer or a key building block in the synthesis of functional polymers and metal-organic frameworks (MOFs).

Conductive Materials: The C7-bromo and C1-chloro positions can be used as anchor points for electropolymerization or as sites for coupling reactions to create conjugated polymers. The resulting materials could exhibit semiconducting or conductive properties.

Optical Materials: The rigid, planar isoquinoline core can impart desirable photophysical properties. By attaching different chromophores and auxochromes to the scaffold, materials with specific absorption and emission wavelengths can be designed for applications in sensors, dyes, and nonlinear optics.

Metal-Organic Frameworks (MOFs): The hydroxyl group and the nitrogen atom of the isoquinoline ring can act as coordination sites for metal ions. By designing appropriate derivatization strategies, the molecule could be transformed into a multitopic organic linker for the construction of porous MOFs, which have applications in gas storage, separation, and catalysis.

Exploration of Structure-Reactivity Relationships within Halogenated and Hydroxylated Isoquinoline Systems

The this compound molecule is an excellent platform for studying the interplay of electronic effects in a complex heterocyclic system. The reactivity of each position on the isoquinoline ring is modulated by the electron-withdrawing nature of the ring nitrogen and the halogen atoms, as well as the electron-donating character of the hydroxyl group. thieme-connect.de

Inductive vs. Resonance Effects: The chlorine and bromine atoms exert a strong electron-withdrawing inductive effect (-I), deactivating the ring towards electrophilic attack. Conversely, the hydroxyl group at C6 has an electron-donating resonance effect (+R), which activates the benzene portion of the ring system and can direct incoming electrophiles.

Reactivity of Halogens: The chlorine at C1 is significantly more labile towards nucleophilic substitution than the bromine at C7. This differential reactivity is attributed to the electronic influence of the adjacent ring nitrogen. imperial.ac.uk This allows for selective reactions at C1 while leaving C7 intact for subsequent cross-coupling reactions.

Systematic studies on this and related molecules allow chemists to build predictive models of reactivity, which are crucial for the rational design of synthetic routes to new and complex molecules. researchgate.net

Table 2: Predicted Electronic Influence and Reactivity of Substituents

| Position / Group | Substituent | Electronic Effect | Predicted Impact on Reactivity |

| N2 | Ring Nitrogen | -I (Inductive), -R (Resonance) | Deactivates ring to electrophiles; activates C1/C3 to nucleophiles |

| C1 | Chlorine | -I (Inductive) | Highly activated for nucleophilic substitution |

| C6 | Hydroxyl | -I (Inductive), +R (Resonance) | Activates benzene ring for electrophilic substitution; site for O-functionalization |

| C7 | Bromine | -I (Inductive) | Site for metal-catalyzed cross-coupling; deactivates ring to electrophiles |

Utility in Combinatorial Chemistry and Library Synthesis for Chemical Discovery

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of structurally diverse molecules for biological screening. The success of this approach relies on the availability of versatile scaffolds that allow for the introduction of diversity at multiple, independent positions. researchgate.net

This compound is an ideal scaffold for combinatorial library synthesis due to its three distinct points of functionalization that can be addressed with orthogonal chemical reactions. One could envision a "mix-and-split" synthetic strategy where a large pool of the starting scaffold is divided and reacted with different building blocks at each reactive site sequentially.

For example:

Step 1 (C7 Diversification): The entire pool is subjected to a Suzuki coupling with a mixture of 100 different boronic acids.

Step 2 (C1 Diversification): The resulting pool of 100 compounds is then reacted with a library of 100 different amines to modify the C1 position.

Step 3 (C6 Diversification): Finally, the pool of 10,000 unique compounds is reacted with 100 different alkyl halides to functionalize the C6-hydroxyl group.

This three-step process could theoretically generate one million (100 x 100 x 100) distinct isoquinoline derivatives. Such libraries are invaluable for high-throughput screening campaigns to identify new lead compounds for drug development or to discover molecules with novel material properties. The ability to generate vast libraries from a single, well-designed starting material like this compound is a testament to its utility in modern chemical discovery. harvard.edu

Q & A

Q. What are the key synthetic strategies for preparing 7-Bromo-1-chloroisoquinolin-6-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, bromination of a pre-functionalized isoquinoline precursor followed by chlorination at position 1 and hydroxylation at position 5. Reaction conditions such as temperature (e.g., 40–60°C for cyclization), solvent polarity (e.g., MeOH/H₂O mixtures), and catalysts (e.g., Pd or Cu for cross-coupling) critically impact yield and purity . Optimization often requires iterative testing of stoichiometry and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR resolves halogen-induced deshielding effects, particularly for protons near Br and Cl substituents.

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₉H₆BrClNO: MW 272.52 g/mol) and isotopic patterns due to Br/Cl .

- X-ray Crystallography : Resolves spatial arrangement of halogens and hydroxyl groups, critical for structure-activity relationship (SAR) studies .

Q. How does the compound’s solubility profile affect its utility in biological assays?

- Methodological Answer : Limited solubility in aqueous buffers necessitates DMSO or ethanol as co-solvents. Pre-solubilization in DMSO (≤1% v/v) followed by dilution in assay buffers is standard. Solubility can be enhanced via salt formation (e.g., HCl adducts) or prodrug strategies .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The bromine at position 7 acts as a superior leaving group compared to chlorine due to lower bond dissociation energy. Pd-catalyzed coupling with aryl boronic acids proceeds selectively at Br, leaving Cl and hydroxyl groups intact. Computational studies (DFT) suggest that electron-withdrawing effects of Cl enhance Br’s electrophilicity, accelerating transmetallation .

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM in kinase assays) may arise from:

Q. What computational models predict the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like kinases. Key parameters:

- Halogen Bonding : Br forms X-bonds with backbone carbonyls (e.g., hinge region of kinases).

- Hydroxyl Group : H-bonds with catalytic lysine residues.

Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Comparative Analysis Table

Key Challenges and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.